4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a methoxy group, dimethyl groups, and a trifluoromethylphenyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a suitable aromatic compound, followed by reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dimethylbenzenesulfonamide: Lacks the trifluoromethyl group, which may reduce its binding affinity in biological systems.
2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the dimethyl groups, which may affect its overall stability and reactivity.
Uniqueness
The presence of the methoxy, dimethyl, and trifluoromethyl groups in 4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide makes it unique in terms of its chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-9-15(11(2)8-14(10)23-3)24(21,22)20-13-7-5-4-6-12(13)16(17,18)19/h4-9,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDPXMTMGEYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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